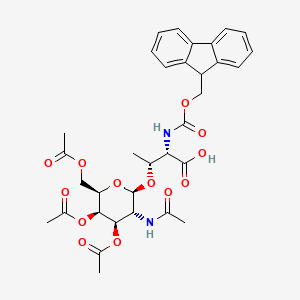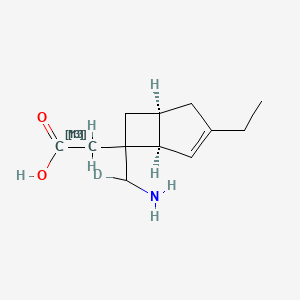
Mirogabalin-13C2,d1 (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirogabalin-13C2,d1 (Mixture of Diastereomers) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Mirogabalin, which is known for its high potency and selectivity as an α2δ-1 ligand. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Mirogabalin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mirogabalin-13C2,d1 involves the incorporation of carbon-13 and deuterium into the Mirogabalin molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .
Industrial Production Methods
Industrial production methods for Mirogabalin-13C2,d1 are also proprietary. Typically, such compounds are produced in specialized facilities equipped to handle isotopically labeled materials. The production process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Mirogabalin-13C2,d1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of Mirogabalin-13C2,d1 may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Mirogabalin-13C2,d1 is used in various scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of Mirogabalin.
Biology: It is used to investigate the biological effects and mechanisms of action of Mirogabalin.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Mirogabalin.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Mirogabalin-13C2,d1 exerts its effects by selectively binding to the α2δ-1 subunit of voltage-sensitive calcium channel complexes in the central nervous system. This binding inhibits the release of neurotransmitters, thereby reducing neuronal excitability and pain transmission. The molecular targets and pathways involved include the α2δ-1 subunit and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Mirogabalin-13C2,d1 include:
Mirogabalin: The non-labeled version of the compound.
Pregabalin: Another α2δ ligand used for similar therapeutic purposes.
Gabapentin: A related compound with similar mechanisms of action
Uniqueness
Mirogabalin-13C2,d1 is unique due to its isotopic labeling with carbon-13 and deuterium, which allows for detailed pharmacokinetic and pharmacodynamic studies. This labeling provides insights into the metabolic pathways and mechanisms of action of Mirogabalin that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-[(1R,5S)-6-[amino(deuterio)methyl]-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12?/m1/s1/i6+1,7D,11+1/t7?,9-,10-,12? |
InChI Key |
FTBQORVNHOIASH-HBNPQTATSA-N |
Isomeric SMILES |
[2H]C(C1(C[C@@H]2[C@H]1C=C(C2)CC)[13CH2][13C](=O)O)N |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



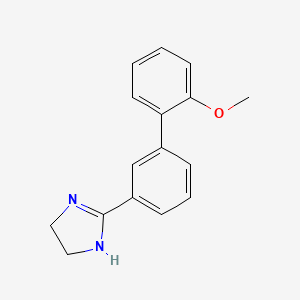

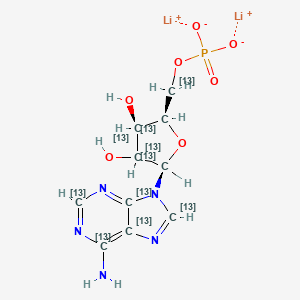
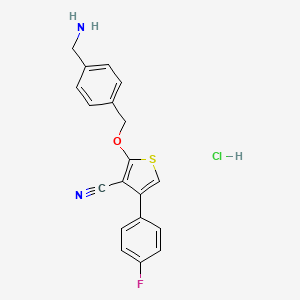
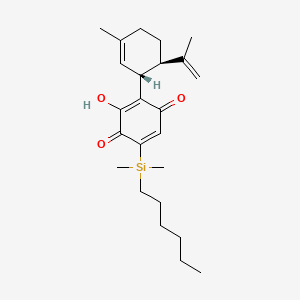
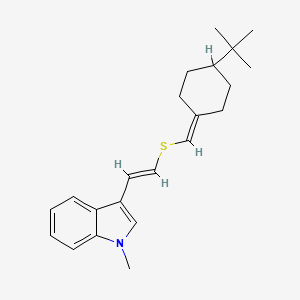
![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)

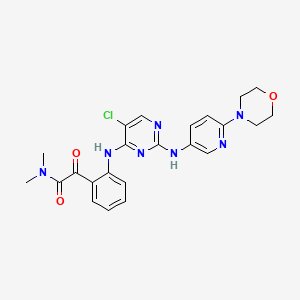
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
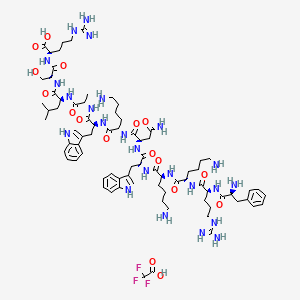
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
